Bisphenol B Monobenzyl Ether
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Overview
Description
Bisphenol B Monobenzyl Ether is an organic compound that belongs to the family of bisphenols. It is an intermediate in the synthesis of Bisphenol B Mono-β-D-glucuronide, which is a metabolite of Bisphenol B. Bisphenol B is an analogue of Bisphenol A, a widely used industrial chemical in the production of plastics and epoxy resins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bisphenol B Monobenzyl Ether typically involves the reaction of Bisphenol B with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in a continuous flow reactor to optimize the yield and purity of the product. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
Bisphenol B Monobenzyl Ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to the parent bisphenol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl ether moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Bisphenol B and related reduced compounds.
Substitution: Various substituted bisphenol derivatives.
Scientific Research Applications
Bisphenol B Monobenzyl Ether has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other bisphenol derivatives and polymers.
Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with nuclear receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a model compound for studying endocrine disruptors.
Industry: It is used in the production of high-performance plastics and resins
Mechanism of Action
The mechanism of action of Bisphenol B Monobenzyl Ether involves its interaction with nuclear receptors such as the pregnane X receptor. This interaction can lead to the activation or inhibition of various metabolic pathways, affecting the expression of genes involved in xenobiotic metabolism. The compound’s effects are mediated through its binding to these receptors, altering their conformation and activity .
Comparison with Similar Compounds
Similar Compounds
Bisphenol A: Widely used in the production of polycarbonate plastics and epoxy resins.
Bisphenol S: An alternative to Bisphenol A with similar applications but different chemical properties.
Bisphenol F: Used in the production of epoxy resins and as a curing agent for plastics.
Uniqueness
Bisphenol B Monobenzyl Ether is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Unlike Bisphenol A and its analogues, this compound has a benzyl ether moiety, which influences its interaction with biological targets and its overall stability .
Properties
Molecular Formula |
C23H24O2 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
4-[2-(4-phenylmethoxyphenyl)butan-2-yl]phenol |
InChI |
InChI=1S/C23H24O2/c1-3-23(2,19-9-13-21(24)14-10-19)20-11-15-22(16-12-20)25-17-18-7-5-4-6-8-18/h4-16,24H,3,17H2,1-2H3 |
InChI Key |
UBNCDFOQECBCHG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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